1-(1-Phenylethyl)pyrrolidin-3-one
Overview
Description
1-(1-Phenylethyl)pyrrolidin-3-one is a chemical compound with the molecular formula C12H15NO . It has a molecular weight of 189.26 . The IUPAC name for this compound is 1-(1-phenylethyl)-3-pyrrolidinone .
Synthesis Analysis
The synthesis of pyrrolidin-3-one type compounds like 1-(1-Phenylethyl)pyrrolidin-3-one can be achieved via reductive amination of carbonyl compounds . The synthetic strategies used can be categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The InChI code for 1-(1-Phenylethyl)pyrrolidin-3-one is 1S/C12H15NO/c1-10(11-5-3-2-4-6-11)13-8-7-12(14)9-13/h2-6,10H,7-9H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
Pyrrolidine compounds, including 1-(1-Phenylethyl)pyrrolidin-3-one, can undergo various chemical reactions. One classical method for the preparation of five-membered heterocycles like pyrrolidines is the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles .Physical And Chemical Properties Analysis
1-(1-Phenylethyl)pyrrolidin-3-one is a liquid at room temperature .Scientific Research Applications
Pyrrolidine compounds, including 1-(1-Phenylethyl)pyrrolidin-3-one, are widely used in drug discovery . They serve as versatile scaffolds for creating novel biologically active compounds . The pyrrolidine ring, a five-membered nitrogen heterocycle, is particularly interesting due to its contribution to the stereochemistry of the molecule and the increased three-dimensional coverage due to the non-planarity of the ring .
These compounds are used in the development of clinically active drugs, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a strategic choice, as they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Pyrrolidine compounds, including 1-(1-Phenylethyl)pyrrolidin-3-one, are widely used in drug discovery . They serve as versatile scaffolds for creating novel biologically active compounds . The pyrrolidine ring, a five-membered nitrogen heterocycle, is particularly interesting due to its contribution to the stereochemistry of the molecule and the increased three-dimensional coverage due to the non-planarity of the ring .
These compounds are used in the development of clinically active drugs, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a strategic choice, as they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Pyrrolidine compounds, including 1-(1-Phenylethyl)pyrrolidin-3-one, are widely used in drug discovery . They serve as versatile scaffolds for creating novel biologically active compounds . The pyrrolidine ring, a five-membered nitrogen heterocycle, is particularly interesting due to its contribution to the stereochemistry of the molecule and the increased three-dimensional coverage due to the non-planarity of the ring .
These compounds are used in the development of clinically active drugs, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a strategic choice, as they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Safety And Hazards
Future Directions
The pyrrolidine ring, a key feature of 1-(1-Phenylethyl)pyrrolidin-3-one, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of this compound lies in the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
1-(1-phenylethyl)pyrrolidin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10(11-5-3-2-4-6-11)13-8-7-12(14)9-13/h2-6,10H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZUUBALEPRFAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Phenylethyl)pyrrolidin-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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